Differentiation from 2,4-Dimethylbenzoate Analog in Dolutegravir Pathway
The 2,4-dimethylbenzoate analog is established as a key intermediate in the patented synthesis of Dolutegravir . In contrast, the 3-methoxybenzoate compound (CAS 1241992-75-5) is not listed in this synthetic route, confirming that the benzoate substitution pattern is not interchangeable for this pharmaceutical application. This structural specificity directly impacts procurement for synthetic chemistry and reference standard purposes.
| Evidence Dimension | Role in Dolutegravir synthesis pathway |
|---|---|
| Target Compound Data | Not utilized as a direct intermediate in the primary Dolutegravir synthetic route. |
| Comparator Or Baseline | 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate: Designated as a key intermediate. |
| Quantified Difference | Qualitative difference in synthetic utility; the 3-methoxybenzoate is a distinct chemical entity for impurity profiling or alternative SAR exploration. |
| Conditions | Published Dolutegravir synthetic protocols. |
Why This Matters
For procurement in Dolutegravir-related R&D, selecting the incorrect ester derivative would halt the synthetic pathway; the 3-methoxybenzoate version serves a different analytical or exploratory role.
